
Tri(propan-2-yl)silyl nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(propan-2-yl)silyl nitrite is an organosilicon compound characterized by the presence of three isopropyl groups attached to a silicon atom, which is further bonded to a nitrite group
Méthodes De Préparation
The synthesis of Tri(propan-2-yl)silyl nitrite typically involves the reaction of tri(propan-2-yl)silane with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product.
Analyse Des Réactions Chimiques
Tri(propan-2-yl)silyl nitrite undergoes various chemical reactions, including:
Oxidation: The nitrite group can be oxidized to form nitrate derivatives.
Reduction: The compound can be reduced to form amines or other reduced silicon compounds.
Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tri(propan-2-yl)silyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and drug development.
Industry: Used in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tri(propan-2-yl)silyl nitrite involves the interaction of the nitrite group with various molecular targets. The nitrite group can release nitric oxide, which is a signaling molecule involved in various biological pathways. The silicon atom can also participate in reactions with other molecules, leading to the formation of new compounds with distinct properties.
Comparaison Avec Des Composés Similaires
Tri(propan-2-yl)silyl nitrite can be compared with other similar compounds such as:
Tri(propan-2-yl)silane: Lacks the nitrite group and has different reactivity.
Tri(propan-2-yl)silyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a nitrite group, leading to different chemical properties and applications.
Tri(propan-2-yl)amine: Contains a nitrogen atom instead of silicon, resulting in different structural and chemical characteristics.
Propriétés
Numéro CAS |
61209-09-4 |
|---|---|
Formule moléculaire |
C9H21NO2Si |
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
tri(propan-2-yl)silyl nitrite |
InChI |
InChI=1S/C9H21NO2Si/c1-7(2)13(8(3)4,9(5)6)12-10-11/h7-9H,1-6H3 |
Clé InChI |
RRZPPUDARIQSBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)ON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
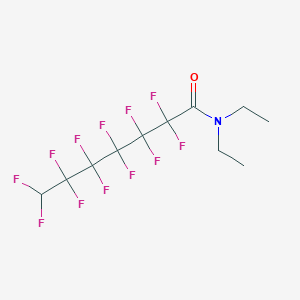
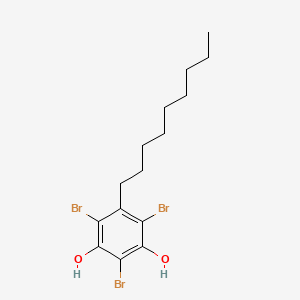
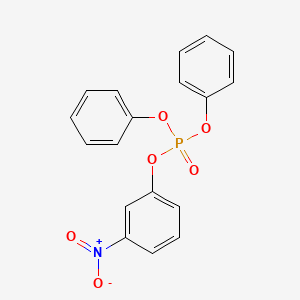
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
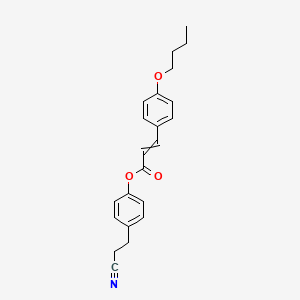
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


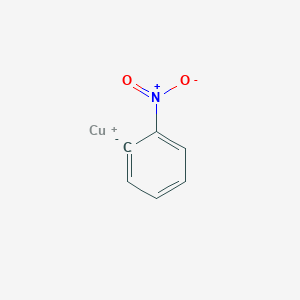
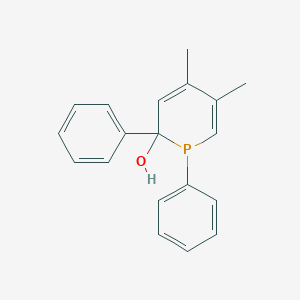
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
